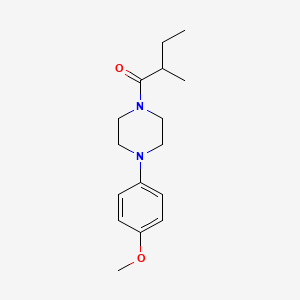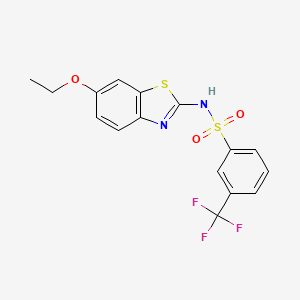![molecular formula C28H44N2O23 B1180094 (2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid CAS No. 125935-84-4](/img/structure/B1180094.png)
(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid
Descripción general
Descripción
El hialuronano, también conocido como ácido hialurónico, es un glucosaminoglicano no sulfatado que se distribuye ampliamente en los tejidos conectivos, epiteliales y neurales. Es único entre los glucosaminoglicanos ya que no está sulfatado, se forma en la membrana plasmática en lugar del aparato de Golgi y puede ser muy grande. El hialuronano sinovial humano tiene un promedio de aproximadamente 7 millones de Daltons por molécula . Juega un papel importante en la proliferación y migración celular, y está involucrado en la progresión de muchos tumores malignos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El hialuronano se puede sintetizar mediante fermentación microbiana utilizando cepas de bacterias como Streptococcus zooepidemicus. El proceso de fermentación implica el uso de glucosa como fuente de carbono, y las condiciones se optimizan para el pH, la temperatura y la aireación para maximizar el rendimiento .
Métodos de producción industrial: La producción industrial de hialuronano implica la extracción de tejidos animales, como las crestas de gallo, o mediante fermentación bacteriana. Esta última es preferible debido a la mayor pureza y menor riesgo de contaminación. El proceso incluye fermentación, recuperación, purificación y secado .
Análisis De Reacciones Químicas
Tipos de reacciones: El hialuronano experimenta diversas reacciones químicas, incluyendo:
Sustitución: El hialuronano puede experimentar reacciones de sustitución donde se introducen grupos funcionales en la cadena polimérica.
Reactivos y condiciones comunes:
Oxidación: Periodato de sodio en solución acuosa a temperatura ambiente.
Reducción: Borohidruro de sodio en solución acuosa o alcohólica.
Sustitución: Ácidos grasos u otros grupos funcionales en presencia de catalizadores como el ácido sulfúrico.
Principales productos:
Oxidación: Derivados aldehído del hialuronano.
Reducción: Derivados alcohólicos del hialuronano.
Sustitución: Hialuronano esterificado con propiedades físicas y químicas modificadas.
Aplicaciones Científicas De Investigación
El hialuronano tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El hialuronano ejerce sus efectos a través de dos mecanismos principales:
Papel estructural: Debido a su alto peso molecular y propiedades viscoelásticas, proporciona soporte estructural e hidratación a los tejidos.
Molécula de señalización: El hialuronano interactúa con receptores de superficie celular como CD44 y RHAMM, influyendo en el comportamiento celular, incluida la proliferación, la migración y la diferenciación.
Compuestos similares:
Sulfato de condroitina: Otro glucosaminoglicano que se encuentra en el cartílago, proporcionando soporte estructural y elasticidad.
Heparán sulfato: Involucrado en la señalización celular y se encuentra en la matriz extracelular.
Queratán sulfato: Presente en el cartílago y la córnea, contribuyendo a la hidratación y elasticidad de los tejidos.
Singularidad del hialuronano: El hialuronano es único debido a su naturaleza no sulfatada, su alto peso molecular y su capacidad para formar matrices hidratadas grandes. A diferencia de otros glucosaminoglicanos, se sintetiza en la membrana plasmática y no en el aparato de Golgi . Sus propiedades viscoelásticas y su papel en la señalización celular lo hacen indispensable en diversas aplicaciones biológicas y médicas .
Comparación Con Compuestos Similares
Chondroitin Sulfate: Another glycosaminoglycan found in cartilage, providing structural support and elasticity.
Heparan Sulfate: Involved in cell signaling and found in the extracellular matrix.
Keratan Sulfate: Present in cartilage and the cornea, contributing to tissue hydration and elasticity.
Uniqueness of Hyaluronan: Hyaluronan is unique due to its non-sulfated nature, high molecular weight, and ability to form large, hydrated matrices. Unlike other glycosaminoglycans, it is synthesized in the plasma membrane and not in the Golgi apparatus . Its viscoelastic properties and role in cell signaling make it indispensable in various biological and medical applications .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18?,19?,20+,21+,22+,25-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKXJAPPMFGSW-MNSSHETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H](C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925319 | |
| Record name | Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
General principles and hyaluronic acid receptor binding Hyaluronic acid works by two basic mechanisms: serving as a passive structural molecule or serving as signaling molecule, depending on the molecule size. The physicochemical properties of high molecular weight HA contribute to passive structural effects, demonstrating hygroscopicity and viscoelasticity and improving hydration, water balance, and structural integrity. As a signalling molecule interacting with proteins, HA causes several opposing effects based on molecular weight: pro- or anti-inflammatory effects, promotion or inhibition of cell migration, and activating or inhibiting cell division. Hyaluronic acid exerts its therapeutic effects through binding to three primary types of cell surface receptors: CD44 (a membrane glycoprotein), the receptor for hyaluronate-mediated motility (RHAMM), and the Intercellular Adhesion Molecule 1 (ICAM-1). CD44 is considered the most widely distributed receptor for hyaluronic acid, demonstrating cellular interactions with osteopontin, collagen, and matrix metalloproteinases (MMPs). High and low molecular weight hyaluronic acids demonstrate differing molecular and cellular mechanisms in their interaction with CD44 receptors. Some examples of these effects include modification of chondrocyte survival pathways in addition to alteration of apoptosis pathways. Lymphatic vessel endothelial hyaluronan receptor (LYVE-1), and hyaluronic acid receptor for endocytosis (HARE), (also known as Stabilin-2) also bind to hyaluronic acid. Hyaluronic acid for skin conditions and cosmetics Hyaluronic acid's anionic proprieties cause it to attract water and induce swelling, increasing tissue volume and skin structural integrity. The aging process is associated with reduced production of skin hyaluronic acid and collagen, causing the appearance of wrinkles and the loss of facial volume. Dermal fillers of hyaluronic acid replace lost tissue volume, imparting a full and youthful appearance to skin that has lost its elasticity. Hyaluronic acid fillers contain cross-linked hyaluronic acid particles, rendering a concentrated substance with resistance to various forms of physical and chemical breakdown. The cosmetic benefits of hyaluronic acid filler may last up to 6 months, depending on the brand and technique used for injection. Additionally, dermal hyaluronic acid fillers are known to increase the production of fibroblasts, supporting wound healing and offering relief from irritating and inflammatory skin conditions. Hyaluronic acid for joint pain Most cells in the human body are capable of synthesizing HA. It is a primary component of the extracellular matrix (ECM) and can be found in bone marrow, cartilage, and synovial fluid in joints. In osteoarthritis, the concentration of naturally occurring hyaluronic acid gradually decreases, lowering the viscosity of synovial fluid that protects joints from excess friction. Administration of intra-articular hyaluronic acid increases viscosity of synovial joint fluid, reducing friction and subsequently relieving painful arthritic symptoms. Hyaluronic acid for ophthalmic conditions and ophthalmological procedures Solutions of hyaluronic acid with a concentration greater than 0.1% moisturize the surface of the eyes to treat symptoms of dry eye while improving the stabilization of tear film, replenishing deficiencies of HA, reducing friction, and preventing binding of foreign substances to the ocular tissue. Hyaluronic acid is frequently used during and after ophthalmological surgeries and plays important roles by virtue of its moisturizing, viscoelastic, and protective properties. It promotes tissue healing of the corneal epithelium and other parts of the eye following ophthalmological surgery, minimizing the risk of adhesions and free radical formation. | |
| Record name | Hyaluronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9004-61-9, 125935-84-4 | |
| Record name | Hyaluronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
241-247 | |
| Record name | Hyaluronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-[(2-ethoxyphenyl)carbamoyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/new.no-structure.jpg)


![N-[2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B1180023.png)
